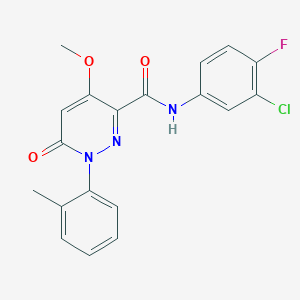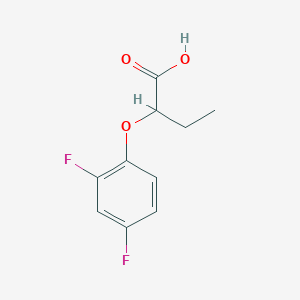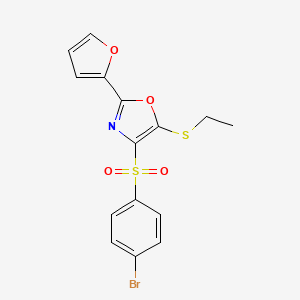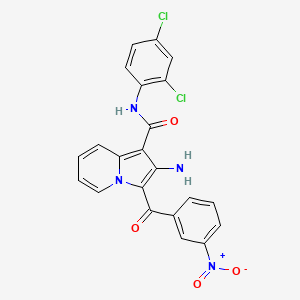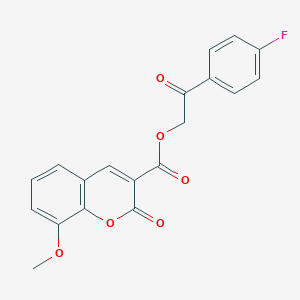
2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Research has been conducted on the synthesis and reactions of related fluorophenyl chromene derivatives. These studies provide insights into the methods of synthesizing such compounds and their subsequent chemical reactions. For instance, Pimenova et al. (2003) synthesized a compound by reacting pentafluoroacetophenone with dimethyl oxalate, leading to investigations into its reactions with aniline and other compounds, illustrating the chemical versatility of fluorophenyl chromene derivatives [E. V. Pimenova et al., 2003].
Anticancer and Antitumor Activities
Significant research has focused on the anticancer and antitumor activities of chromene derivatives. Yin et al. (2013) identified a derivative as a potent inhibitor of phosphoinositide 3-kinase (PI3K), showcasing its potential in blocking AKT phosphorylation and inducing cancer cell apoptosis, suggesting its role in cancer therapy [Shuguang Yin et al., 2013].
Photophysical Properties
The photophysical properties of chromene derivatives have been explored for potential applications in materials science and sensor technology. Uchiyama et al. (2006) reported on a fluorophore with unusual fluorescence properties in protic environments, indicating its utility in developing new sensor technologies [S. Uchiyama et al., 2006].
Antibacterial Effects
The antibacterial effects of chromene derivatives have been documented, offering potential for the development of new antibacterial agents. Behrami and Dobroshi (2019) synthesized new derivatives and evaluated their antibacterial activity against various bacterial strains, demonstrating their bacteriostatic and bactericidal activities [A. Behrami & Florent Dobroshi, 2019].
Synthesis of Bioactive Compounds
Research has also been focused on the synthesis of bioactive compounds for therapeutic applications. Alonzi et al. (2014) discussed the synthesis of Warfarin and its analogues using polystyrene-supported catalysts, highlighting the efficient and environmentally friendly synthesis of medically important compounds [Matteo Alonzi et al., 2014].
properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO6/c1-24-16-4-2-3-12-9-14(19(23)26-17(12)16)18(22)25-10-15(21)11-5-7-13(20)8-6-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVLPSQXRHNNCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Cyanophenyl)methoxy]benzoic acid](/img/structure/B2363838.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2363839.png)
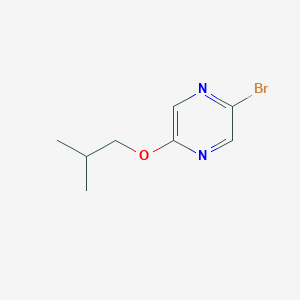
![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
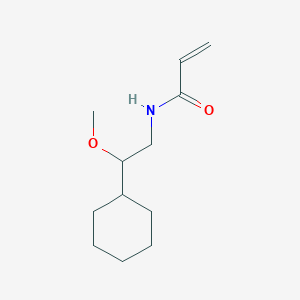
![5-[4-(Methylsulfanyl)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2363845.png)
![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)
![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)
![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2363852.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2363855.png)
